molecular formula C17H21NO2 B5889364 2-adamantyl(1,3-benzodioxol-5-yl)amine

2-adamantyl(1,3-benzodioxol-5-yl)amine

Cat. No. B5889364
M. Wt: 271.35 g/mol
InChI Key: OHOPSESJFDBQQR-UHFFFAOYSA-N
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Description

2-adamantyl(1,3-benzodioxol-5-yl)amine, also known as ADB-X, is a novel psychoactive substance that has been recently gaining attention in the scientific community. This compound belongs to the class of phenethylamines and has been found to exhibit stimulant and entactogenic properties.

Scientific Research Applications

Antibacterial Activity

2-Adamantyl(1,3-benzodioxol-5-yl)amine and related compounds have been studied for their antibacterial properties. A study synthesized N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine, which exhibited moderate antibacterial activity, indicating potential for further exploration in antimicrobial applications (Aziz‐ur‐Rehman et al., 2015).

Molecular Structure Analysis

Research on adamantane-1,3,4-thiadiazole derivatives, which are closely related to 2-adamantyl(1,3-benzodioxol-5-yl)amine, has provided insights into non-covalent interactions within these molecules. The study employed crystallographic and quantum theory analyses, indicating the relevance of these compounds in material science and molecular design (El-Emam et al., 2020).

Catalysis and Organic Synthesis

The compound has also been investigated in the context of organic synthesis and catalysis. For example, diiron(III) complexes of tridentate 3N ligands, which include adamantane-related structures, have been studied as catalysts for the hydroxylation of alkanes, demonstrating the compound's utility in organic reaction mechanisms (Sankaralingam & Palaniandavar, 2014).

Pharmaceutical Research

In pharmaceutical research, adamantyl-based compounds, including derivatives of 2-adamantyl(1,3-benzodioxol-5-yl)amine, are noted for their significance in treatments for various conditions such as neurological disorders and diabetes. Their versatility in drug design is highlighted, indicating a broad scope of medical applications (Chidan Kumar et al., 2015).

Antimicrobial and Anti-HIV-1 Activity

Another study explored the antimicrobial and anti-HIV-1 potential of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones, derivatives similar to 2-adamantyl(1,3-benzodioxol-5-yl)amine. The findings indicated significant activity against certain bacteria and HIV-1 (El-Emam et al., 2004).

properties

IUPAC Name

N-(2-adamantyl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-2-15-16(20-9-19-15)8-14(1)18-17-12-4-10-3-11(6-12)7-13(17)5-10/h1-2,8,10-13,17-18H,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOPSESJFDBQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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